2-Chloro-6,7-dimethoxy-3-methylquinoxaline
Overview
Description
Molecular Structure Analysis
The molecular structure of CDMQ can be represented by the InChI code:1S/C11H11ClN2O2/c1-6-11(12)14-8-5-10(16-3)9(15-2)4-7(8)13-6/h4-5H,1-3H3
. This indicates the presence of 11 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms in the molecule. Physical And Chemical Properties Analysis
CDMQ is a powder with a molecular weight of 238.67 .Scientific Research Applications
Assay and Detection Applications
- Methylglyoxal Assay : 2-Chloro-6,7-dimethoxy-3-methylquinoxaline is used in the derivatization of methylglyoxal for assay in chemical and biological systems. It is synthesized for use in liquid chromatographic assays with fluorimetric detection (McLellan & Thornalley, 1992).
Chemical Synthesis and Modifications
Synthesis of Antimicrobial Agents : This compound serves as a nucleus for synthesizing new compounds with potential antimicrobial activity. Various molecular transformations are performed to optimize this activity (Singh et al., 2010).
Reactions with Nucleophilic Reagents : It reacts with aromatic amines and mercaptoacetic acid, forming various derivatives. These chemical reactions are significant for creating new molecular structures (Badr et al., 1983).
Biological Activity and Medical Research
Anti-Tubercular Agents : Derivatives of 2-Chloro-6,7-dimethoxy-3-methylquinoxaline have been investigated for their potential as anti-tubercular agents. These compounds showed varying degrees of activity against Mycobacterium tuberculosis (Srinivasarao et al., 2020).
Anti-Inflammatory Activity : Thioether derivatives of this compound have been synthesized and evaluated for their anti-inflammatory activity. This research is pivotal in the development of new anti-inflammatory drugs (Singh et al., 2010).
Analytical Methods and Instrumentation
HPLC-Fluorescence Determination : It has been used as a reagent in pre-column derivatization for the HPLC separation of chlorophenols, demonstrating its utility in analytical chemistry (Gatti et al., 1997).
Electron Capture Spectroscopy : The compound's role in mass spectrometry of negative ions of resonant capture of slow electrons has been explored, highlighting its relevance in the study of molecular structures and biological activity (Tayupov et al., 2021).
Safety And Hazards
CDMQ is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations for avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
2-chloro-6,7-dimethoxy-3-methylquinoxaline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c1-6-11(12)14-8-5-10(16-3)9(15-2)4-7(8)13-6/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUDHAPOBBIRON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2N=C1Cl)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6,7-dimethoxy-3-methylquinoxaline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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